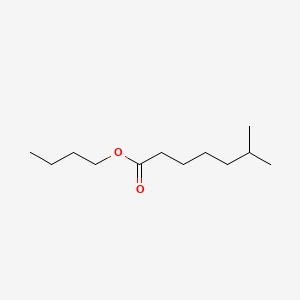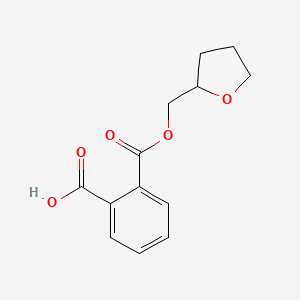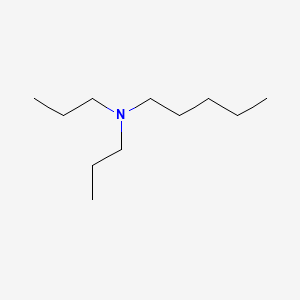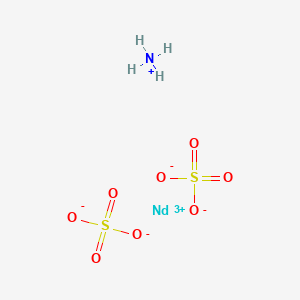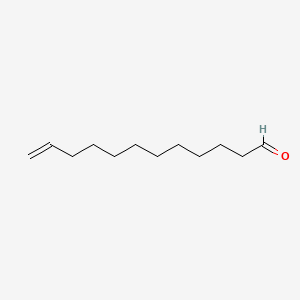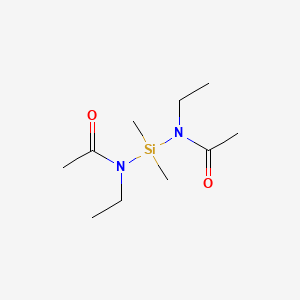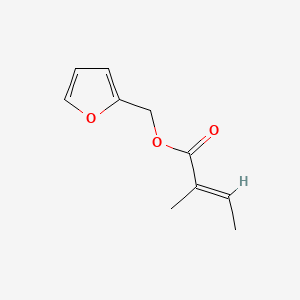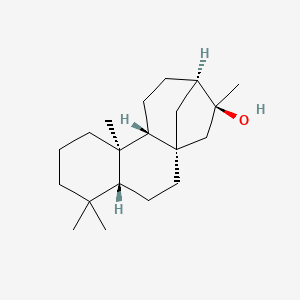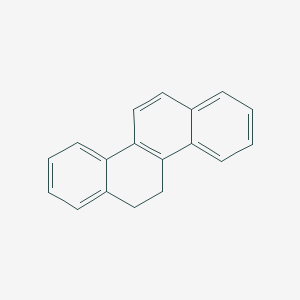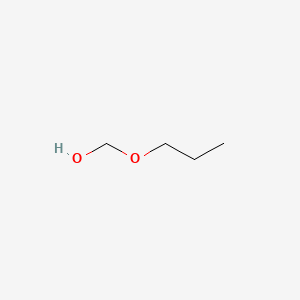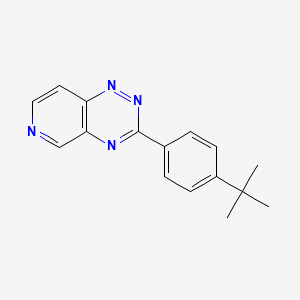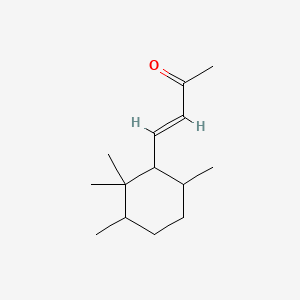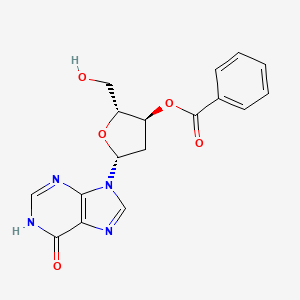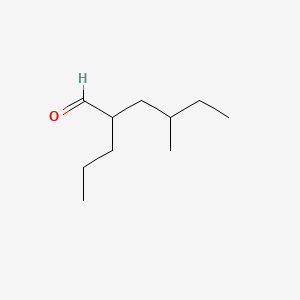
2-Propyl-4-methylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-4-methylhexanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. The compound is also known by its systematic name, 4-methyl-2-propylhexanal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4-methylhexanal can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol, 2-Propyl-4-methylhexanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydroformylation of alkenes. This process includes the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex, to form the aldehyde .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4-methylhexanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed
Oxidation: 2-Propyl-4-methylhexanoic acid
Reduction: 2-Propyl-4-methylhexanol
Nucleophilic Addition: Secondary alcohols
Scientific Research Applications
2-Propyl-4-methylhexanal has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-4-methylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various chemical transformations . The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Propylhexanal: Similar structure but lacks the methyl group at the fourth position.
4-Methylhexanal: Similar structure but lacks the propyl group at the second position.
Hexanal: A simpler aldehyde with a six-carbon chain and no additional substituents.
Uniqueness
2-Propyl-4-methylhexanal is unique due to the presence of both a propyl group at the second position and a methyl group at the fourth position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various synthetic applications .
Properties
CAS No. |
85153-29-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
4-methyl-2-propylhexanal |
InChI |
InChI=1S/C10H20O/c1-4-6-10(8-11)7-9(3)5-2/h8-10H,4-7H2,1-3H3 |
InChI Key |
HQLAVQPOKLGNDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
